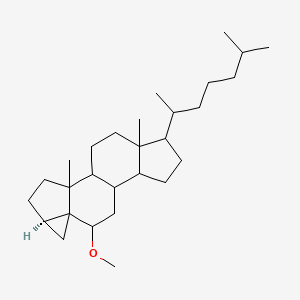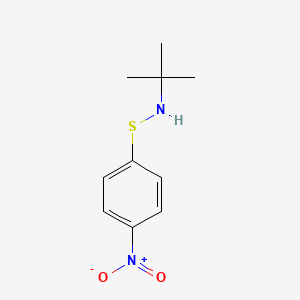
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of morpholine and phenylethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, morpholine, and phenylethyl bromide. The reaction conditions may involve:
Step 1: Alkylation of purine derivatives with phenylethyl bromide in the presence of a base such as potassium carbonate.
Step 2: Introduction of the morpholine group through nucleophilic substitution reactions.
Step 3: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione may be studied for its potential interactions with enzymes and receptors. Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological molecules could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine and phenylethyl groups. These groups confer distinct chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Numéro CAS |
304871-79-2 |
|---|---|
Formule moléculaire |
C19H23N5O3 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1,3-dimethyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C19H23N5O3/c1-21-16-15(17(25)22(2)19(21)26)24(9-8-14-6-4-3-5-7-14)18(20-16)23-10-12-27-13-11-23/h3-7H,8-13H2,1-2H3 |
Clé InChI |
IJUPDPUYWZPYMQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4 |
Solubilité |
53.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)





![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)


